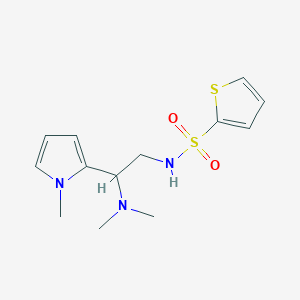

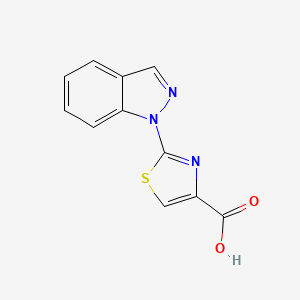

![molecular formula C7H8N4 B3013709 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 2137721-53-8](/img/structure/B3013709.png)

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the molecular weight of 148.17 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis

The molecular structure of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is represented by the linear formula C7H8N4 . The InChI code for this compound is 1S/C7H8N4/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4,10H,1,8H2 .Physical And Chemical Properties Analysis

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 148.17 .Applications De Recherche Scientifique

Synthesis and Crystal Structure

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine and its derivatives are significant in chemical synthesis and crystal structure analysis. For instance, Lu Jiu-fu et al. (2015) synthesized a derivative with moderate anticancer activity, demonstrating its potential in medicinal chemistry (Lu Jiu-fu et al., 2015).

Antimetabolite Properties

This compound is recognized for its antimetabolite properties in purine biochemical reactions, as highlighted by Abdelriheem et al. (2017). Their study contributes to the understanding of its pharmaceutical interest, particularly for antitrypanosomal activity (Abdelriheem et al., 2017).

Antitumor and Antimicrobial Activities

The derivatives of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine have been explored for their antitumor and antimicrobial activities. Riyadh (2011) synthesized novel compounds containing this structure and found them effective against certain cancer cell lines and microbial strains (Riyadh, 2011).

Benzodiazepine Receptor Ligands

Bruni et al. (1994) investigated derivatives as potential benzodiazepine receptor ligands. Their study underscores the versatility of this compound in developing new pharmacological agents (Bruni et al., 1994).

DNA Binding and Cytotoxicity

The structure of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives has been utilized in the synthesis of compounds with enhanced DNA binding properties and cytotoxicity towards cancer cells. Gajera et al. (2016) demonstrated this in their research on IrIII organometallic half-sandwich complexes (Gajera et al., 2016).

Phosphodiesterase Inhibitors

The compound has been studied as a core structure for synthesizing phosphodiesterase inhibitors. Dumaitre and Dodic (1996) discussed its application in this area, showcasing its potential in therapeutic development (Dumaitre & Dodic, 1996).

Antifungal Activity

Zhang et al. (2016) explored the antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, indicating the compound's utility in addressing fungal infections (Zhang et al., 2016).

Anti-Inflammatory Properties

Research by Auzzi et al. (1983) on pyrazolo[1,5-a]pyrimidines demonstrates their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, highlighting another therapeutic avenue (Auzzi et al., 1983).

Propriétés

IUPAC Name |

5-methylpyrazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHRDKNFXCXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)

![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)